

# Temperature-dependent I-V measurements of erbium silicide Schottky diodes

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## Compound of Interest

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An Objective Comparison of Temperature-Dependent I-V Characteristics of **Erbium Silicide** Schottky Diodes

This guide provides a detailed comparison of the temperature-dependent current-voltage (I-V) characteristics of **erbium silicide** ( $\text{ErSi}_x$ ) Schottky diodes with other common silicide and wide-bandgap semiconductor alternatives. The information is intended for researchers, scientists, and professionals in drug development who utilize these components in their experimental setups.

## Introduction to Erbium Silicide Schottky Diodes

**Erbium silicide** is a rare-earth silicide that has garnered significant interest for its application in Schottky barrier metal-oxide-semiconductor field-effect transistors (SB-MOSFETs).<sup>[1]</sup> A key feature of **erbium silicide** is its low Schottky barrier height (SBH) on n-type silicon, typically around 0.28 eV to 0.4 eV.<sup>[2][3]</sup> This property is crucial for achieving high-performance nanoscale electronic devices.<sup>[1]</sup> The electrical characteristics of these diodes, particularly their current-voltage (I-V) relationship, are highly dependent on temperature. Understanding this dependency is essential for predicting and optimizing device performance across various operating conditions.

## Comparison with Alternative Schottky Diode Materials

The performance of **erbium silicide** Schottky diodes is best understood when compared against other materials used in similar applications. Platinum silicide (PtSi) is a common choice for p-type silicon, while silicon carbide (SiC) is a wide-bandgap semiconductor known for its high-power and high-temperature capabilities.<sup>[2][4]</sup>

## Key Performance Parameters at Various Temperatures

The following tables summarize the temperature-dependent electrical characteristics of **erbium silicide**, platinum silicide, and silicon carbide Schottky diodes based on reported experimental data. The primary parameters for comparison are the Schottky Barrier Height ( $\Phi_B$ ) and the ideality factor ( $n$ ). The ideality factor is a measure of how closely a diode follows the ideal thermionic emission model, with a value of 1 being ideal.<sup>[5][6]</sup>

Table 1: **Erbium Silicide** (ErSi<sub>x</sub>) Schottky Diode Characteristics

Temperature (K)	Substrate Type	Schottky Barrier Height ( $\Phi_B$ ) (eV)	Ideality Factor (n)	Key Observations
25 - 70	n-Si	Varies	> 2	Below 70 K, deviations from the ideal thermionic emission model are significant.[3]
70 - 160	n-Si	~0.28	Decreases with temperature	Thermionic emission is the dominant carrier transport mechanism above 70 K.[3]
140 - 340	n-Si	Decreases with decreasing temperature. Converges to 0.39 eV at high temperatures.[2]	Varies	The temperature dependence of the barrier height may be due to trap-assisted current at the silicide/silicon junction.[1][2]
140 - 340	p-Si	Decreases with decreasing temperature. Converges to 0.69 eV at high temperatures.[2]	Varies	The sum of the barrier heights for electrons and holes approaches the bandgap of silicon at high temperatures.[1]

Table 2: Platinum Silicide (PtSi) Schottky Diode Characteristics

Temperature (K)	Substrate Type	Schottky Barrier Height ( $\Phi_B$ ) (eV)	Ideality Factor (n)	Key Observations
85	p-Si	0.2045	2.877	Electrical parameters show strong temperature dependency.[7]
85 - 136	p-Si	Varies	Varies	Barrier height, ideality factor, and series resistance are all strong functions of temperature in this range.[7]

Table 3: Silicon Carbide (SiC) Schottky Diode Characteristics

Temperature (K)	Substrate Type	Schottky Barrier Height ( $\Phi_B$ ) (eV)	Ideality Factor (n)	Key Observations
300 - 500+	4H-SiC	Temperature invariant	Near-ideal (close to 1) and temperature invariant	SiC diodes exhibit excellent thermal stability, making them suitable for high-temperature applications.[4] [5] The high bandgap and thermal conductivity contribute to this stability.[4]

## Experimental Protocols

The characterization of Schottky diodes as a function of temperature involves precise I-V measurements. The following is a generalized protocol for such experiments.

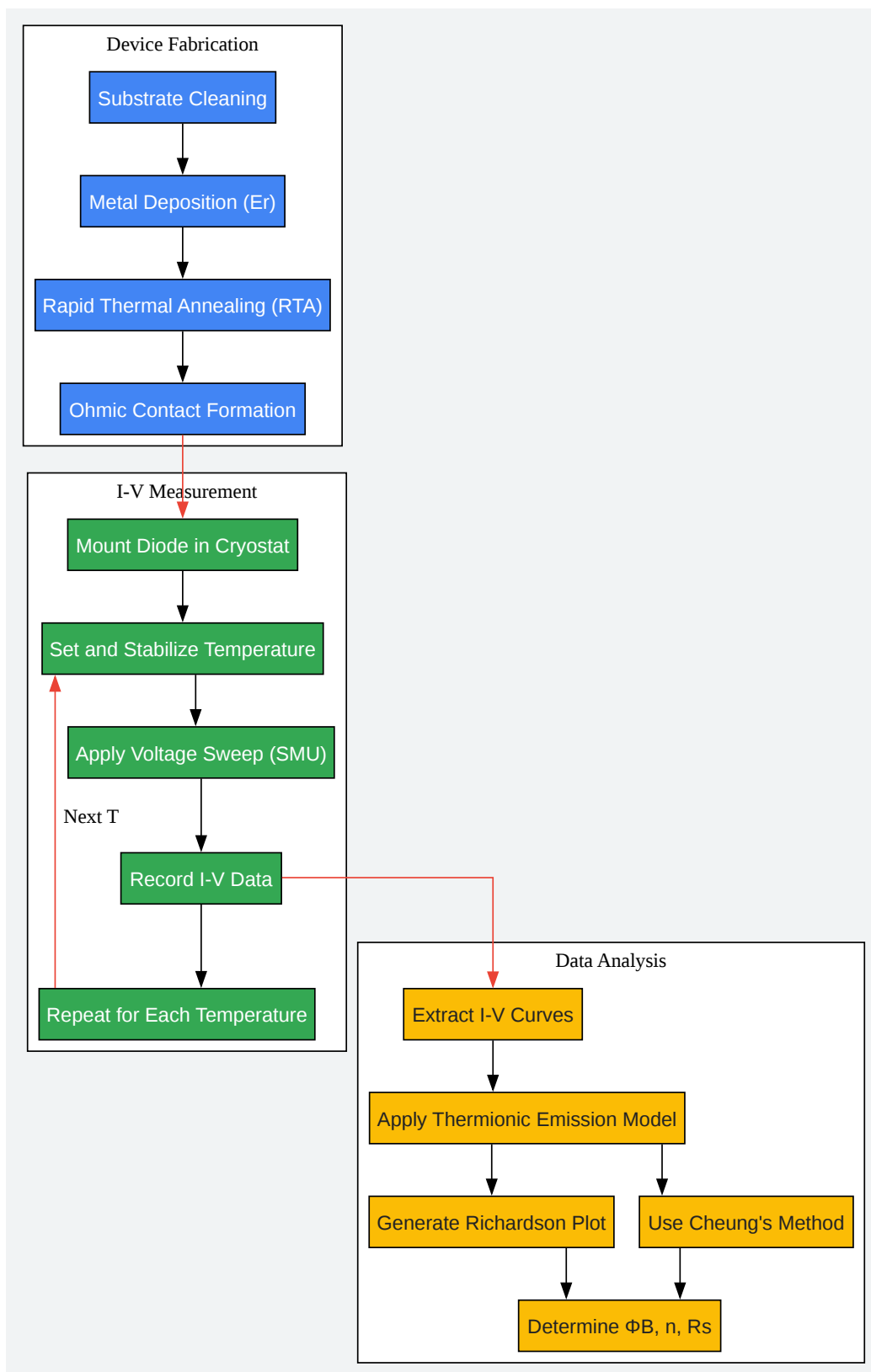
### Methodology for Temperature-Dependent I-V Measurements

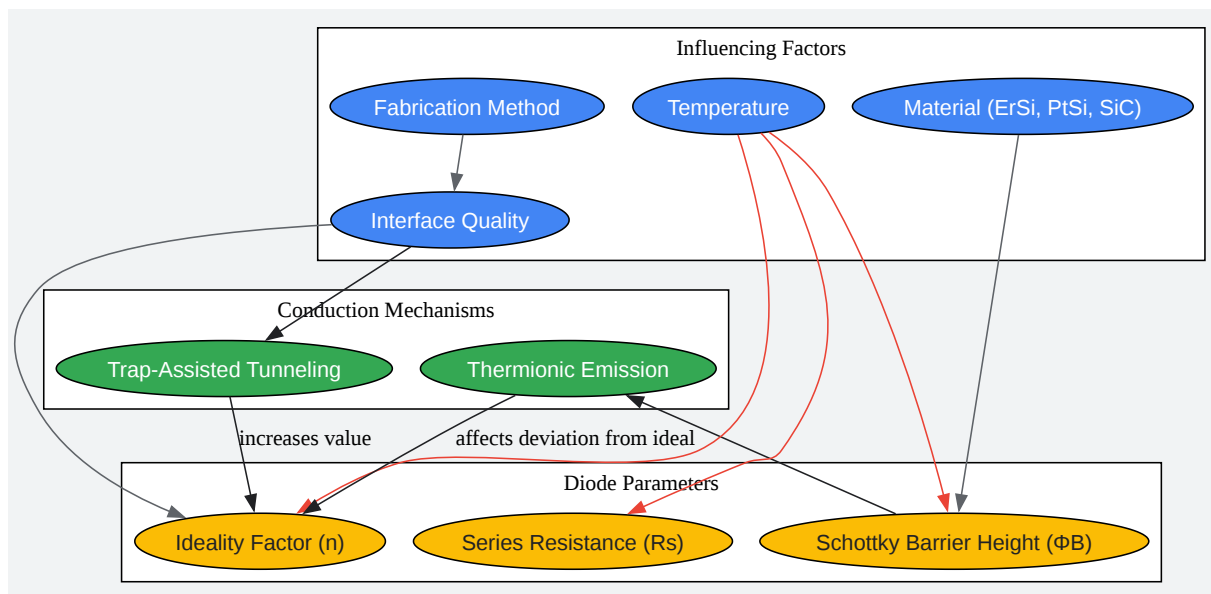
- Device Fabrication:
  - Prepare the silicon substrate (either n-type or p-type) by standard cleaning procedures.
  - Deposit a thin film of the desired metal (e.g., Erbium) onto the substrate, often using sputtering or electron-beam evaporation.[1][8] A protective cap, such as titanium, may be used to prevent oxidation.[8]
  - Perform a rapid thermal annealing (RTA) process in a controlled atmosphere (e.g., N<sub>2</sub>) to form the metal silicide.[1][9] The annealing temperature and time are critical parameters; for **erbium silicide**, this is often around 500°C.[1][8]
  - Deposit a metal layer on the backside of the wafer to form an ohmic contact.[9]
- I-V Measurement Setup:
  - Mount the fabricated diode onto a temperature-controlled stage within a cryostat or a specialized probe station. A Dewar can be used for low-temperature measurements.[7]
  - Use a high-precision source measure unit (SMU), such as a Keithley 2612A or HP 4145B, to apply a voltage sweep and measure the resulting current.[7][10]
  - For low current measurements, use a continuous sweep to minimize noise. For high currents, a pulsed mode is employed to prevent self-heating of the device.[10]
- Data Acquisition:
  - Set the desired temperature and allow the system to stabilize.

- Perform a voltage sweep across the diode, measuring both forward and reverse bias characteristics.
- Record the I-V data at discrete temperature intervals over the desired range (e.g., from 77 K to 400 K).
- Parameter Extraction and Analysis:
  - The forward-bias I-V data is analyzed based on the thermionic emission (TE) theory. The current (I) is described by the equation:  $I = I_0 [\exp(q(V - IR_s) / nkT) - 1]$  where  $I_0$  is the saturation current,  $q$  is the electronic charge,  $V$  is the applied voltage,  $R_s$  is the series resistance,  $n$  is the ideality factor,  $k$  is the Boltzmann constant, and  $T$  is the absolute temperature.[\[6\]](#)
  - The saturation current  $I_0$  is related to the Schottky barrier height ( $\Phi_B$ ) by:  $I_0 = AAT^2 \exp(-q\Phi_B / kT)$  where  $A$  is the diode area and  $A$  is the effective Richardson constant.[\[6\]](#)[\[11\]](#)
  - Richardson Plot: To determine the barrier height, a "Richardson plot" of  $\ln(I_0/T^2)$  versus  $1/T$  is constructed. The slope of this plot is proportional to  $-q\Phi_B/k$ , allowing for the calculation of the SBH.[\[11\]](#)[\[12\]](#)
  - Cheung's Method: This method can be used to extract the ideality factor, barrier height, and series resistance from a single I-V curve.[\[6\]](#)[\[7\]](#)

## Visualizations

The following diagrams illustrate the logical workflow of the experimental and analytical processes.





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